molecular formula C10H13F3N2O2 B6608194 tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate CAS No. 2839158-04-0

tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate

Cat. No.: B6608194
CAS No.: 2839158-04-0
M. Wt: 250.22 g/mol
InChI Key: AKAPFDLYLIHHHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate: is an organic compound that features a tert-butyl carbamate group and a trifluoromethyl-substituted pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a trifluoromethyl-substituted pyrrole derivative. One common method is the decarboxylative cross-coupling of N-hydroxyphthalimide esters with tert-butyl 2-(trifluoromethyl)acrylate under photochemical conditions . This reaction is driven by the photochemical activity of electron donor-acceptor complexes formed by the non-covalent interaction between a Hantzsch ester and a redox-active ester.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH₃) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃

    Reduction: H₂/Ni, H₂/Rh

    Substitution: NaOCH₃, LiAlH₄

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, through the trifluoromethyl group. This interaction can modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate is unique due to the combination of the tert-butyl carbamate group and the trifluoromethyl-substituted pyrrole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[1-(trifluoromethyl)pyrrol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2O2/c1-9(2,3)17-8(16)14-7-5-4-6-15(7)10(11,12)13/h4-6H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAPFDLYLIHHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CN1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.